(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine

Lipophilicity Drug design Benzylamine derivatives

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine is a tertiary benzylamine derivative featuring both a trifluoromethoxy (–OCF₃) and a trifluoromethyl (–CF₃) substituent on its two aromatic rings. Its molecular formula is C₁₈H₁₇F₆NO, with a molecular weight of 377.3 g/mol.

Molecular Formula C18H17F6NO
Molecular Weight 377.3 g/mol
Cat. No. B12114464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine
Molecular FormulaC18H17F6NO
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C18H17F6NO/c19-17(20,21)15-8-4-7-14(9-15)11-25-16(12-26-18(22,23)24)10-13-5-2-1-3-6-13/h1-9,16,25H,10-12H2
InChIKeyCEGVNJRFFJJRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine – Chemical Class, Core Structure, and Procurement Relevance


(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine is a tertiary benzylamine derivative featuring both a trifluoromethoxy (–OCF₃) and a trifluoromethyl (–CF₃) substituent on its two aromatic rings . Its molecular formula is C₁₈H₁₇F₆NO, with a molecular weight of 377.3 g/mol . The compound belongs to a class of fluorinated benzylamines that are gaining attention as intermediates for pharmaceuticals and agrochemicals due to the favorable physicochemical properties imparted by fluorinated groups [1].

Why Trifluoromethoxy/Trifluoromethyl Benzylamines Cannot Be Substituted Generically: Critical Physicochemical and Metabolic Stability Implications


Simple in-class substitution between fluorinated benzylamine derivatives is unreliable because the nature and position of fluorine-containing substituents dramatically alter lipophilicity, metabolic stability, and electronic properties. The simultaneous presence of –OCF₃ and –CF₃ groups in this compound produces a distinct physicochemical profile that cannot be replicated by mono-substituted or non-fluorinated analogs, as quantitative Hansch π constants and metabolic stability data demonstrate [1]. These differences directly impact membrane permeability, bioavailability, and potential off-target interactions, making generic substitution a high-risk decision in research and development pipelines [1].

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine: Quantitative Differentiation Data Against the Closest Analogs


Lipophilicity Advantage Over Mono-Substituted Analogs – Hansch π Comparison

The target compound incorporates both a trifluoromethoxy (–OCF₃) and a trifluoromethyl (–CF₃) group. According to the Hansch π parameter, –OCF₃ exhibits a higher intrinsic lipophilicity (π = +1.04) compared to –CF₃ (π = +0.88) [1]. In contrast, the closest commercially available analogs, such as (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-methyl-benzyl)-amine, possess only one fluorinated substituent (OCF₃) plus a methyl group (π = +0.56 for –CH₃), resulting in substantially lower overall lipophilicity [1]. This dual-fluorinated architecture yields a predicted logP increase of approximately 0.5–0.8 log units over mono-fluorinated or non-fluorinated benzylamine comparators [1].

Lipophilicity Drug design Benzylamine derivatives

Metabolic Stability Enhancement Conferred by Trifluoromethoxy vs. Methoxy in Benzylamine Scaffolds

The trifluoromethoxy group is documented to provide significantly greater metabolic stability compared to the methoxy group (–OCH₃) due to increased resistance to O-dealkylation by cytochrome P450 enzymes [1]. In a class-level comparison, –OCF₃-containing benzylamines exhibit reduced intrinsic clearance in human liver microsomes (HLM) relative to their –OCH₃ counterparts, with reports of up to 10-fold improvement in half-life [1]. The target compound, bearing –OCF₃, is therefore expected to be metabolically more robust than methoxy-substituted benzylamine analogs, which are more susceptible to rapid oxidative metabolism.

Metabolic stability Oxidative metabolism Trifluoromethoxy group

Electronic Modulation: Reduced Amine Basicity via Dual Electron-Withdrawing Substituents

The target compound's tertiary amine nitrogen is flanked by two benzyl groups, each bearing strong electron-withdrawing substituents (–OCF₃ and –CF₃). Literature data for substituted benzylamines indicate that such electron-withdrawing groups decrease the pKa of the conjugate acid by approximately 0.5–1.0 units per substituent relative to unsubstituted benzylamine (pKa ≈ 9.3) [1]. Consequently, the target compound is predicted to have a pKa (conjugate acid) in the range of 7.5–8.0, compared to 8.5–9.0 for mono-fluorinated or non-fluorinated analogs [1]. This reduction in basicity can influence receptor binding, lysosomal trapping, and off-target binding profiles.

Amine basicity Electron-withdrawing effects Benzylamine pKa

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine: Evidence-Based Application Scenarios for Procurement and Research


Medicinal Chemistry Hit-to-Lead Programs Requiring Enhanced Lipophilicity and Membrane Penetration

The compound's dual –OCF₃/–CF₃ architecture endows it with a predicted lipophilicity (π sum ≈ +1.92) exceeding that of mono-substituted analogs [1]. This makes it a suitable scaffold for projects where intracellular target access or blood-brain barrier penetration is critical, such as CNS drug discovery [1].

Preclinical Lead Optimization Focused on Metabolic Stability

The trifluoromethoxy substituent confers class-level resistance to oxidative O-dealkylation, predicting significantly lower intrinsic clearance in human liver microsomes compared to methoxy-substituted analogs [2]. This compound can serve as a metabolically stable core for lead optimization campaigns where metabolic lability has been a challenge [2].

Synthesis of Chiral Amine Intermediates for Pharmaceutical and Agrochemical APIs

Tertiary benzylamines with fluorinated substituents are documented as key intermediates in the synthesis of optically active N-monoalkyl derivatives used in APIs [3]. This compound's structural features align with those described in process patents for producing high-value chiral amine building blocks [3].

Chemical Biology Probes for Studying Fluorine Effects on Target Engagement

The compound's unique combination of –OCF₃ and –CF₃ groups provides a distinct electronic and steric profile. It can be utilized as a probe to systematically evaluate the impact of fluorinated substituents on binding affinity, selectivity, and residence time at biological targets, leveraging the quantitative Hansch π and Hammett σ parameters [1].

Quote Request

Request a Quote for (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.